Methyl 5-aminopyrimidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

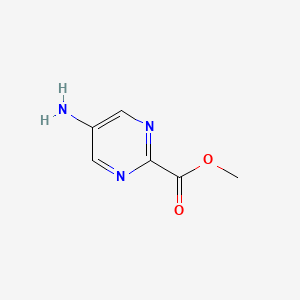

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYBCNDGMLXGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442978 | |

| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73418-88-9 | |

| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-aminopyrimidine-2-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The strategic placement of an amino group at the 5-position and a methyl carboxylate group at the 2-position provides two distinct points for chemical modification, making it a versatile synthon for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 73418-88-9 | [1][2][3][4] |

| Molecular Formula | C₆H₇N₃O₂ | [2][3] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Synonyms | 5-Amino-pyrimidine-2-carboxylic acid methyl ester, 5-Amino-2-methoxycarbonylpyrimidine | [2] |

| Appearance | Solid | |

| Boiling Point | 348.34 °C at 760 mmHg | [2] |

| Density | 1.32 g/cm³ | [2] |

| Flash Point | 164.47 °C | [2] |

| Refractive Index | 1.577 | [2] |

| Storage | Store at 4°C, protect from light |

Structure and Isomerism

It is crucial to distinguish this compound from its isomers, such as Methyl 2-aminopyrimidine-5-carboxylate (CAS 308348-93-8). The positioning of the functional groups dramatically influences the electronic properties and reactivity of the pyrimidine ring, which in turn affects its biological activity and utility as a synthetic intermediate.

Caption: Figure 1: 2D structure of the title compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A broad singlet corresponding to the two protons of the amino group (-NH₂), typically in the range of 4.0-6.0 ppm, whose chemical shift is dependent on solvent and concentration.

-

A singlet for the two equivalent aromatic protons (H4 and H6) on the pyrimidine ring, anticipated in the aromatic region (δ 8.0-9.0 ppm).

-

A sharp singlet integrating to three protons from the methyl ester group (-OCH₃), expected around δ 3.8-4.0 ppm.

-

-

¹³C NMR: The carbon NMR would display six signals corresponding to the unique carbon atoms in the molecule, including the ester carbonyl carbon (~165 ppm), four distinct pyrimidine ring carbons, and the methyl ester carbon (~52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands for related aminopyrimidine structures have been observed in specific regions[5][6][7][8].

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=N and C=C Stretching: Multiple bands in the 1550-1650 cm⁻¹ region are indicative of the pyrimidine ring vibrations.

-

C-O Stretching: A band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z 153. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z 122) or the entire methoxycarbonyl group (-•COOCH₃, m/z 96).

Synthesis and Reactivity

Synthetic Pathways

While a specific, published protocol for the title compound is not detailed in the provided search results, general methods for synthesizing substituted aminopyrimidines can be adapted. A common strategy involves the cyclocondensation of a three-carbon precursor with a guanidine equivalent[9].

Caption: Figure 2: A generalized workflow for the synthesis of the target molecule.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative example based on established chemical principles for pyrimidine synthesis[9][10].

-

Step 1: Cyclocondensation: To a solution of sodium methoxide in methanol, add an appropriate 1,3-dicarbonyl compound substituted at the 2-position with a leaving group.

-

Step 2: Add guanidine nitrate to the mixture and reflux for 4-6 hours. Monitor the reaction by TLC.

-

Step 3: Work-up: After cooling, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure.

-

Step 4: Extraction: Partition the residue between ethyl acetate and water. Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Step 5: Esterification & Functionalization: The resulting pyrimidine core would then undergo subsequent reactions to introduce the amino group at C5 and the methyl carboxylate at C2, if not already present from the starting materials.

-

Step 6: Purification: Purify the final product by column chromatography on silica gel or by recrystallization to yield this compound.

Reactivity Profile

The molecule's reactivity is dominated by its two functional groups.

Caption: Figure 3: Common reactions involving the amino and ester functional groups.

-

Amino Group: The nucleophilic amino group readily participates in acylation, alkylation, and diazotization reactions, allowing for the synthesis of a wide range of derivatives.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reacting with amines, or reduced to a primary alcohol (hydroxymethyl group). This versatility is key to its role as a building block in drug discovery.

Applications in Research and Development

The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.[11] this compound serves as a valuable starting material for compounds targeting a variety of diseases.

-

Antibacterial Agents: The 2-aminopyrimidine-5-carboxylate structure has been identified as a zinc-binding group for targeting bacterial enzymes.[12] Specifically, it is used to design inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogenic bacteria but absent in humans, making it a prime target for selective antibacterial drugs.[12]

-

Anticancer Research: Substituted aminopyrimidines are frequently explored as kinase inhibitors.[13] By modifying the amino and carboxylate positions, researchers can synthesize libraries of compounds to screen against targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is often dysregulated in various cancers.[13]

-

Heterocyclic Synthesis: Beyond drug discovery, it is a key intermediate for creating more complex fused heterocyclic systems, which are of interest in materials science and agrochemicals.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous. The following GHS information is reported:

| Hazard Information | Code & Description | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338, P501 |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[14] For operations that may generate dust, use a NIOSH-approved respirator.[14]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[14] Wash hands thoroughly after handling.[15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store at the recommended temperature of 4°C and protect from light to maintain product quality.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[14][15]

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 10. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 2-(aminomethyl)pyrimidine-5-carboxylate | 1004973-23-2 | Benchchem [benchchem.com]

- 12. Methyl 2-aminopyrimidine-5-carboxylate|CAS 308348-93-8 [benchchem.com]

- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Methyl 5-aminopyrimidine-2-carboxylate

Introduction: The Significance of the 5-Aminopyrimidine-2-carboxylate Scaffold

The 5-aminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the core structure of numerous therapeutic agents. Its prevalence in biologically active molecules stems from its structural resemblance to endogenous nucleobases, rendering it an attractive starting point for the design of targeted therapies. The amino group at the 5-position and the carboxylate at the 2-position of the pyrimidine ring provide crucial handles for chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Methyl 5-aminopyrimidine-2-carboxylate, in particular, serves as a key building block in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases, including cancers and infectious diseases. This guide provides a comprehensive overview of a robust synthetic route to this valuable intermediate, detailing the underlying chemical principles and offering field-proven experimental protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a suitably substituted pyrimidine precursor. The core strategy involves the initial construction of the pyrimidine ring, followed by functional group manipulations to install the desired amino and carboxylate moieties. The chosen pathway emphasizes scalability, reproducibility, and the use of readily available starting materials.

The overall transformation can be dissected into three primary stages:

-

Stage 1: Synthesis of the Pyrimidine-2-carbonitrile Precursor. This initial phase focuses on the construction of a stable and versatile pyrimidine intermediate bearing a nitrile group at the 2-position, which will serve as a precursor to the target carboxylate.

-

Stage 2: Conversion to Methyl Pyrimidine-2-carboxylate. This stage details the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the methyl ester.

-

Stage 3: Introduction of the Amino Group via Nitration and Subsequent Reduction. The final stage involves the regioselective nitration of the pyrimidine ring at the 5-position, followed by the reduction of the newly introduced nitro group to the desired primary amine.

Stage 1: Synthesis of the Pyrimidine-2-carbonitrile Precursor

The synthesis of a suitable pyrimidine-2-carbonitrile is a critical first step. A reliable method involves the conversion of a 2-(methylthio)pyrimidine derivative, which can be prepared from readily available starting materials like thiobarbituric acid.[1]

Rationale behind the Experimental Choices

The use of a 2-(methylthio) group serves as a strategic choice as it can be activated for nucleophilic substitution by oxidation to the corresponding sulfone. This sulfone is an excellent leaving group, facilitating its displacement by a cyanide anion to introduce the desired nitrile functionality.[1]

Experimental Protocol: Synthesis of Pyrimidine-2-carbonitrile

Step 1.1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

This starting material can be prepared in two steps from thiobarbituric acid with high overall yield.[1]

Step 1.2: Nucleophilic Displacement of Chlorides

The highly reactive chloro groups at the 4 and 6 positions are first displaced by a suitable nucleophile, such as methoxide, to prevent unwanted side reactions in subsequent steps.

-

To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, a solution of sodium methoxide in methanol is added portion-wise at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

The reaction mixture is then worked up by extraction with an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.

Step 1.3: Oxidation to the Sulfone

The methylthio group is oxidized to the more reactive methylsulfonyl group.

-

The 4,6-dimethoxy-2-(methylthio)pyrimidine is dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled in an ice bath, and an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.[2]

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched, and the product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, is isolated by extraction and purification.

Step 1.4: Cyanation to form 4,6-dimethoxypyrimidine-2-carbonitrile

The sulfone group is displaced by cyanide.

-

The 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is dissolved in an aprotic polar solvent like acetonitrile.

-

Potassium cyanide is added, along with a phase-transfer catalyst such as 18-crown-6 to enhance the solubility and reactivity of the cyanide salt.[1]

-

The mixture is stirred at an elevated temperature until the reaction is complete as indicated by TLC.

-

The product, 4,6-dimethoxypyrimidine-2-carbonitrile, is isolated through an extractive workup and purified by chromatography.

Stage 2: Conversion to Methyl Pyrimidine-2-carboxylate

This stage involves a two-step process: the hydrolysis of the nitrile to a carboxylic acid, followed by esterification.

Causality in the Hydrolysis and Esterification Steps

The robust nature of the nitrile group necessitates harsh conditions for hydrolysis, typically strong acid or base.[3] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the ester group in the subsequent step. Following hydrolysis, a classic Fischer esterification provides a straightforward and high-yielding method to obtain the desired methyl ester.[4]

Experimental Protocol: Synthesis of Methyl Pyrimidine-2-carboxylate

Step 2.1: Hydrolysis of Pyrimidine-2-carbonitrile to Pyrimidine-2-carboxylic acid

-

The pyrimidine-2-carbonitrile derivative from the previous stage is suspended in a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to reflux for several hours, with reaction progress monitored by TLC or HPLC.

-

After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the pyrimidine-2-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 2.2: Fischer Esterification to Methyl Pyrimidine-2-carboxylate

-

The dried pyrimidine-2-carboxylic acid is suspended in methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is added.

-

The mixture is heated to reflux for several hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The product, Methyl pyrimidine-2-carboxylate, is extracted with an organic solvent, dried, and purified, typically by column chromatography.

Stage 3: Nitration and Reduction to this compound

The final stage introduces the key amino functionality at the 5-position of the pyrimidine ring.

Expertise in Regioselective Nitration and Chemoselective Reduction

The pyrimidine ring is an electron-deficient system, making electrophilic aromatic substitution, such as nitration, challenging. However, the presence of activating groups can facilitate this reaction. The nitration is typically carried out using a mixture of nitric and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5] The subsequent reduction of the aromatic nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, often providing high yields and purity.

Experimental Protocol: Synthesis of this compound

Step 3.1: Nitration of Methyl Pyrimidine-2-carboxylate

-

Methyl pyrimidine-2-carboxylate is added portion-wise to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is carefully quenched by pouring it onto crushed ice.

-

The precipitated product, Methyl 5-nitropyrimidine-2-carboxylate, is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

Step 3.2: Reduction of Methyl 5-nitropyrimidine-2-carboxylate

-

The dried Methyl 5-nitropyrimidine-2-carboxylate is dissolved in a suitable solvent, such as methanol or ethyl acetate.

-

A catalytic amount of 10% palladium on carbon is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| Methyl pyrimidine-2-carboxylate | C₆H₆N₂O₂ | 138.12 | Colorless to pale yellow solid or oil |

| Methyl 5-nitropyrimidine-2-carboxylate | C₆H₅N₃O₄ | 183.12 | Yellow solid |

| This compound | C₆H₇N₃O₂ | 153.14 | Off-white to light brown solid |

Characterization Data for this compound:

-

¹H NMR: Spectral data should be consistent with the assigned structure, showing characteristic peaks for the pyrimidine ring protons, the amino protons, and the methyl ester protons.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule, with chemical shifts in the expected regions for aromatic, amino-substituted, and carbonyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and aromatic C-H and C=N stretching should be observed.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in pharmaceutical research. The described protocols are based on well-established chemical transformations and offer a solid foundation for researchers in drug development. Further optimization of reaction conditions, particularly in the nitration step to improve regioselectivity and yield, could be a subject of future investigation. Additionally, the exploration of alternative, greener synthetic methodologies, such as flow chemistry for the hydrogenation step, could enhance the efficiency and safety of the overall process.

References

Methyl 5-aminopyrimidine-2-carboxylate structure and nomenclature

An In-Depth Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate

Introduction: The Significance of the Pyrimidine Core

In the landscape of heterocyclic chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone. As a fundamental component of the nucleobases uracil, thymine, and cytosine, its structure is deeply embedded in the blueprint of life.[1] This inherent biocompatibility makes pyrimidine and its derivatives exceptionally valuable starting points for the design of novel therapeutic agents.[1] Among these derivatives, this compound emerges as a particularly versatile and strategic building block. Its bifunctional nature, featuring a reactive amino group and a modifiable ester, provides chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its structure, properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Chapter 1: Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its application in scientific research. This chapter delineates the structural features and standard identifiers for this compound.

Chemical Structure

This compound is characterized by a six-membered aromatic pyrimidine ring. The key functional groups are an amino group (-NH₂) substituted at the C5 position and a methyl carboxylate group (-COOCH₃) at the C2 position. This arrangement of an electron-donating group (the amine) and an electron-withdrawing group (the ester) on the electron-deficient pyrimidine ring dictates its chemical reactivity and potential for interaction with biological targets.

References

physical and chemical properties of Methyl 5-aminopyrimidine-2-carboxylate

An In-depth Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with both an amino group and a methyl ester, provides two distinct points for chemical modification. This dual reactivity makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and the specific arrangement of substituents in this molecule allows for the exploration of chemical space to design novel enzyme inhibitors and receptor modulators. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and handling protocols, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to exploring the chemistry of this compound.

Caption: Chemical Structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound[4]

-

Synonyms: 5-Amino-2-pyrimidinecarboxylic acid methyl ester, Methyl 5-amino-2-pyrimidinecarboxylate[1][3]

-

InChI Key: NYYBCNDGMLXGQQ-UHFFFAOYSA-N[3]

-

Canonical SMILES: COC(=O)C1=NC=C(C=N1)N

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological environments. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Physical State | Brown to yellow solid | [2] |

| Melting Point | 193-195 °C | [2] |

| Boiling Point | 348.34 °C at 760 mmHg | [1][3] |

| Density | 1.32 g/cm³ | [1] |

| Flash Point | 164.47 °C | [1] |

| Topological Polar Surface Area (TPSA) | 78.1 Ų | [1] |

| XLogP3 | 0.4266 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Refractive Index | 1.577 | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public spectral database for this specific compound is limited, its structural features allow for the prediction of characteristic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the pyrimidine ring would appear in the downfield region. A singlet for the two protons of the amino group (-NH₂) would likely be observed, along with a singlet for the three protons of the methyl ester (-OCH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The four carbons of the pyrimidine ring would appear in the aromatic region, and the methyl carbon of the ester would be the most upfield signal.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key absorption bands would be expected around 3400-3300 cm⁻¹ for the N-H stretching of the primary amine, and a strong band around 1725 cm⁻¹ corresponding to the C=O stretching of the ester group.[6] Aromatic C=N and C=C stretching vibrations from the pyrimidine ring would also be present.[6]

-

Mass Spectrometry (MS): The exact mass of the molecule is 153.0538 g/mol .[1] Electron impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 153. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three key components: the pyrimidine ring, the amino group, and the methyl ester group.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. It also acts as an activating group, making the pyrimidine ring more susceptible to certain electrophilic substitutions.

-

Methyl Ester (-COOCH₃): This group can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-aminopyrimidine-2-carboxylic acid. It can also be converted to an amide via aminolysis or undergo reduction to an alcohol.

-

Pyrimidine Ring: While inherently an electron-deficient heteroaromatic system, the presence of the electron-donating amino group modulates its reactivity.

Representative Synthesis Workflow

A common strategy for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. The following workflow illustrates a plausible synthetic route.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

General Purification Protocol (Recrystallization):

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

-

If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Workflow:

-

Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Use HPLC (High-Performance Liquid Chromatography) to assess the purity of the compound.

-

Confirm the molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HRMS).

-

Use FT-IR spectroscopy to verify the presence of key functional groups.

Applications in Research and Drug Development

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry. This compound is a valuable precursor for creating libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: The 2-aminopyrimidine moiety is a well-known hinge-binding motif for many protein kinases, which are critical targets in oncology. The amino group can form key hydrogen bonds in the ATP-binding pocket of kinases.

-

Antiviral and Antibacterial Agents: As analogues of nucleobases, pyrimidine derivatives are fundamental to many antiviral and antibacterial therapies.[7] This scaffold can be used to synthesize novel nucleoside and non-nucleoside analogues that interfere with viral replication or essential bacterial pathways.[7][8]

-

Scaffold for Combinatorial Chemistry: The presence of two distinct functional groups allows for sequential or orthogonal chemical modifications, enabling the rapid generation of diverse molecular structures for screening against various biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

-

Storage: Keep in a dark place under an inert atmosphere.[2] Recommended storage temperature is between 4 to 8 °C.[2][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

References

- 1. echemi.com [echemi.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | 73418-88-9 [sigmaaldrich.com]

- 4. This compound | 73418-88-9 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. Methyl 2-aminopyrimidine-5-carboxylate|CAS 308348-93-8 [benchchem.com]

- 8. Methyl 2-(aminomethyl)pyrimidine-5-carboxylate | 1004973-23-2 | Benchchem [benchchem.com]

Methyl 5-aminopyrimidine-2-carboxylate molecular weight and formula

A Core Heterocyclic Scaffold for Modern Drug Discovery

Introduction

Methyl 5-aminopyrimidine-2-carboxylate is a vital heterocyclic building block in the field of medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to life itself, forming the structural basis of nucleobases in DNA and RNA. In synthetic chemistry, its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic ester—makes it an exceptionally versatile starting material for constructing complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are critical for its successful application in research and development. This compound is commercially available as a solid and should be handled with appropriate safety precautions.

| Property | Value | Source |

| CAS Number | 73418-88-9 | |

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | [1][] |

| Synonyms | Methyl 5-amino-2-pyrimidinecarboxylate | |

| Physical Form | Solid | [1] |

| Boiling Point | 348.34 °C at 760 mmHg | |

| InChI Key | NYYBCNDGQQ-UHFFFAOYSA-N | |

| Storage | 4°C, protect from light |

A related salt, this compound hydrochloride (CAS 1408076-25-4), is also available and has a molecular formula of C₆H₈ClN₃O₂ and a molecular weight of 189.6 g/mol .[3]

Synthesis and Characterization

The synthesis of this compound can be approached through several established routes for pyrimidine ring formation or by modification of a pre-existing pyrimidine core. A common conceptual pathway involves the condensation of a three-carbon component with a source of amidine, followed by esterification.

Representative Synthetic Protocol

This protocol is a representative method based on standard organic chemistry principles for pyrimidine synthesis. The causality behind this approach is the classic cyclocondensation reaction, a robust method for forming heterocyclic rings.

Objective: To synthesize this compound.

Materials:

-

Diethyl malonate

-

Formamide

-

Sodium methoxide

-

Methanol

-

Diethyl ether

-

Hydrochloric acid

Step-by-Step Methodology:

-

Ring Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in absolute methanol. To this, add diethyl malonate and formamide. The sodium methoxide acts as a strong base to deprotonate the malonate, initiating the condensation with formamide to build the pyrimidine ring.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a calculated amount of hydrochloric acid. This step protonates the pyrimidine nitrogen atoms and precipitates the product.

-

Isolation: The resulting precipitate, 5-aminopyrimidine-2-carboxylic acid, is filtered, washed with cold water and diethyl ether, and dried under vacuum.

-

Esterification (Fischer Esterification): Suspend the isolated carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The acidic conditions catalyze the reaction between the carboxylic acid and methanol to form the methyl ester.

-

Final Purification: Cool the reaction, neutralize with a weak base like sodium bicarbonate solution, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating system of characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (~3.8-4.0 ppm), a singlet for the amino group protons (which may be broad), and two singlets or doublets in the aromatic region (~8.0-9.0 ppm) corresponding to the two non-equivalent protons on the pyrimidine ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework, showing signals for the methyl ester carbon, the carbonyl carbon, and the four unique carbons of the pyrimidine ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum provides information on functional groups. Key expected absorption bands include N-H stretching for the amine (~3300-3400 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and characteristic C=N and C=C stretching vibrations for the pyrimidine ring.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (153.14), confirming the compound's mass.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This compound serves as an ideal starting point for creating libraries of novel drug candidates due to its two reactive handles.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases, thereby inhibiting their activity.[5][6]

The workflow below illustrates how this compound can be used in a typical drug discovery campaign targeting a protein kinase.

References

- 1. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Pyrimidine Core: A Journey from Discovery to Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Heterocycle

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, represents a cornerstone of modern medicinal chemistry and molecular biology. Its fundamental role as a constituent of the nucleobases cytosine, thymine, and uracil places it at the very heart of genetic information storage and transfer.[1][2] Beyond this central role in the machinery of life, the pyrimidine scaffold has emerged as a "privileged structure" in drug discovery. Its derivatives have been successfully developed into a vast and diverse array of therapeutic agents, tackling everything from viral and bacterial infections to cancer and cardiovascular diseases.[3] This guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives, delving into the foundational synthetic methodologies, the evolution of their therapeutic applications, and the intricate structure-activity relationships that govern their biological effects.

Part 1: A Historical Odyssey: The Unraveling of the Pyrimidine Scaffold

The journey to understanding the significance of pyrimidines was a gradual process, spanning over a century of chemical exploration. While pyrimidine derivatives were encountered in the early 19th century, their systematic study and synthesis began much later.

Early Encounters and Foundational Syntheses:

The first recorded isolation of a pyrimidine derivative was in 1818, when Brugnatelli obtained alloxan from the nitric acid oxidation of uric acid.[3][4] However, the structure of this compound and its relationship to a parent heterocycle remained unknown for decades. A pivotal moment in pyrimidine chemistry arrived in 1879 when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the first laboratory synthesis of a pyrimidine, barbituric acid, by condensing urea and malonic acid in the presence of phosphorus oxychloride.[2][3][5] This reaction laid the groundwork for the creation of the entire class of barbiturate drugs.

The systematic investigation of this new class of compounds is largely credited to the German chemist Adolf Pinner.[2] Beginning in 1884, Pinner and his colleagues synthesized a variety of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2][5] It was Pinner who, in 1885, first proposed the name "pyrimidin" for this heterocyclic system.[2][5] The synthesis of the unsubstituted parent pyrimidine compound was finally achieved in 1900 by Gabriel and Colman, who converted barbituric acid to 2,4,6-trichloropyrimidine and subsequently reduced it with zinc dust.[2][5]

The Biological Revelation: Pyrimidines in the Code of Life:

A paradigm shift in the understanding of pyrimidines occurred with the work of Albrecht Kossel and Albert Neumann, who in 1893, isolated pyrimidine bases from calf thymus tissue.[1] The subsequent elucidation of the structures of cytosine, thymine, and uracil and their crucial role in base pairing with purines was a cornerstone in the discovery of the DNA double helix by Watson and Crick in 1953.[1] This discovery firmly established the profound biological significance of pyrimidines and opened the floodgates for research into their metabolism and function.

| Year | Key Discovery | Scientist(s) | Significance |

| 1818 | Isolation of alloxan, the first pyrimidine derivative. | Brugnatelli | First recorded isolation of a compound with a pyrimidine core.[3][4] |

| 1879 | First laboratory synthesis of a pyrimidine (barbituric acid). | Grimaux | Laid the foundation for the synthesis of a major class of drugs.[2][3][5] |

| 1884 | Systematic study of pyrimidine synthesis begins. | Adolf Pinner | Developed the Pinner synthesis and established a systematic approach to creating pyrimidine derivatives.[2][5] |

| 1885 | The name "pyrimidin" is proposed. | Adolf Pinner | Coined the name for this class of heterocyclic compounds.[2][5] |

| 1893 | Isolation of pyrimidine bases from nucleic acids. | Albrecht Kossel & Albert Neumann | Revealed the fundamental biological role of pyrimidines.[1] |

| 1900 | Synthesis of the parent pyrimidine compound. | Gabriel & Colman | Completed the foundational work on the synthesis of the core pyrimidine structure.[2][5] |

| 1953 | Elucidation of the DNA double helix structure. | Watson & Crick | Demonstrated the critical role of pyrimidine-purine base pairing in genetics.[1] |

Part 2: The Chemist's Toolkit: Foundational Syntheses of the Pyrimidine Core

The versatility of the pyrimidine scaffold in drug discovery is a direct consequence of the robust and adaptable synthetic methodologies developed over the years. This section details the experimental protocols for three foundational reactions that remain central to the synthesis of pyrimidine derivatives.

The Grimaux Synthesis of Barbituric Acid (1879)

The first synthesis of a pyrimidine ring, this reaction is a classic example of a condensation reaction to form a heterocyclic system. The causality behind this experimental choice lies in the reactivity of the active methylene group of malonic acid and the nucleophilic nature of the nitrogen atoms in urea.

Experimental Protocol: Synthesis of Barbituric Acid

-

Materials:

-

Diethyl malonate (0.5 mole)

-

Urea (0.5 mole), dried

-

Sodium metal (0.5 gram atom), finely cut

-

Absolute ethanol (500 mL)

-

Concentrated Hydrochloric Acid

-

Distilled water

-

-

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.[6][7]

-

In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add this solution to the reaction flask.[6][8]

-

Shake the mixture well and heat it to reflux in an oil bath at 110°C for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[6][8]

-

After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.[8]

-

Acidify the solution with concentrated hydrochloric acid (approximately 45 mL) until it is acidic to litmus paper.[6][8]

-

Filter the resulting clear solution while hot and then cool it in an ice bath overnight to allow for crystallization.[8]

-

Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.[8] The expected yield of barbituric acid is between 46-50 g (72-78% of the theoretical amount).[8]

-

The Pinner Synthesis (1884)

The Pinner synthesis offers a versatile route to 2-substituted pyrimidines through the condensation of a β-dicarbonyl compound with an amidine.[2] The choice of an amidine as the nitrogen-containing component allows for the direct introduction of a substituent at the 2-position of the pyrimidine ring.

Experimental Protocol: A General Pinner-Type Pyrimidine Synthesis

-

Materials:

-

β-Keto ester or β-diketone (1 equivalent)

-

Amidine hydrochloride (1 equivalent)

-

Base (e.g., Sodium ethoxide, 1 equivalent)

-

Ethanol (anhydrous)

-

-

Procedure:

-

Dissolve the amidine hydrochloride in anhydrous ethanol in a round-bottomed flask.

-

Add one equivalent of a strong base, such as sodium ethoxide, to the solution to generate the free amidine.

-

To this mixture, add one equivalent of the β-dicarbonyl compound.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable acid.

-

The product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent followed by purification using column chromatography or recrystallization.

-

The Biginelli Reaction (1891)

This multicomponent reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[9] The elegance of this reaction lies in its atom economy and the ability to generate molecular complexity in a single step. The reaction is typically acid-catalyzed, with the initial step being the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9][10]

Experimental Protocol: Classical Biginelli Reaction

-

Reactants:

-

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and the catalyst.[11]

-

Add the solvent to the mixture.

-

Reflux the reaction mixture at an appropriate temperature (e.g., 60°C for methanol) for 3 hours.[11]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11]

-

Once the reaction is complete, cool the mixture to room temperature.[11]

-

The product, a dihydropyrimidinone, often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization from ethanol.[11]

-

Comparison of Foundational Pyrimidine Synthesis Methods

| Method | Key Reagents | Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Grimaux Synthesis | Malonic acid/ester, Urea | Phosphorus oxychloride/Base | High temperature | 72-78[8] | Foundational, good for barbiturates | Harsh conditions, limited scope |

| Pinner Synthesis | β-Dicarbonyl, Amidine | Acid/Base | Reflux | 90.2[12] | Introduces diversity at C2 | Requires pre-formed amidines |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid (Brønsted or Lewis) | Reflux or solvent-free | >85[12] | One-pot, multicomponent, atom-economical | Can have low yields with certain substrates |

Part 3: From Bench to Bedside: A Case Study of a Pyrimidine-Based Drug

The true impact of pyrimidine chemistry is most evident in the successful development of life-saving drugs. This section provides a case study on two prominent examples: Zidovudine (AZT), the first drug approved for the treatment of HIV/AIDS, and 5-Fluorouracil, a cornerstone of cancer chemotherapy.

Zidovudine (AZT): A Repurposed Lifeline

The story of Zidovudine (AZT) is a compelling example of serendipity in drug discovery.

-

Initial Synthesis and a Dead End: AZT, or azidothymidine, was first synthesized in 1964 by Jerome Horwitz as a potential anticancer agent.[13][14] The hypothesis was that by incorporating a modified thymidine nucleoside, the drug could disrupt DNA replication in cancer cells.[14] However, it proved ineffective in mouse models and was subsequently shelved.[13][14]

-

A New Foe and a Renewed Hope: With the emergence of the HIV/AIDS epidemic in the 1980s, the pharmaceutical company Burroughs Wellcome (now part of GlaxoSmithKline) initiated a large-scale screening of compounds for anti-HIV activity.[14] In 1984, researchers at the company, including Marty St. Clair, discovered that AZT was a potent inhibitor of HIV replication in vitro.[13] This was a landmark discovery, as HIV is a retrovirus that uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.

-

Mechanism of Action: AZT is a nucleoside reverse transcriptase inhibitor (NRTI).[15] Inside the host cell, AZT is phosphorylated to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside, deoxythymidine triphosphate, for incorporation into the newly synthesized viral DNA chain by the reverse transcriptase enzyme. The key to AZT's action is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido group. This modification prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.

-

Accelerated Development and Approval: Given the dire need for an effective AIDS treatment, the clinical development of AZT was fast-tracked.[14] In 1987, AZT became the first drug to be approved by the U.S. Food and Drug Administration (FDA) for the treatment of AIDS.[15] While initially used as a monotherapy, it was later discovered that combination therapy with other antiretroviral drugs was more effective and helped to combat the development of drug resistance.[15]

5-Fluorouracil (5-FU): A Pillar of Cancer Chemotherapy

5-Fluorouracil (5-FU) is an antimetabolite drug that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades.

-

Rational Drug Design: The development of 5-FU was a result of the observation in the 1950s that rat hepatomas utilized the pyrimidine base uracil more rapidly than normal tissues.[16] This suggested that targeting uracil metabolism could be a viable anticancer strategy.[16]

-

Mechanism of Action: 5-FU is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[16] These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with the enzyme thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[16] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[16] The resulting depletion of dTMP leads to an imbalance of deoxynucleotides and induces DNA damage and apoptosis.

-

Incorporation into RNA and DNA: FUTP is incorporated into RNA, disrupting RNA processing and function.[16] FdUTP can be incorporated into DNA, leading to DNA fragmentation and cell death.[16]

-

-

Synthesis of 5-Fluorouracil: A common synthetic route to 5-fluorouracil involves the direct fluorination of uracil using fluorine gas or trifluoromethyl hypofluorite.[17] Another method involves the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis.[17]

Part 4: The Modern Landscape: Therapeutic Applications and Structure-Activity Relationships

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal framework for designing molecules that can bind with high affinity and selectivity to biological targets.

Pyrimidine Derivatives as Kinase Inhibitors

A significant number of modern pyrimidine-based drugs are kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine ring serves as an excellent scaffold for designing ATP-competitive kinase inhibitors, as it can mimic the adenine portion of ATP and form key hydrogen bonds in the ATP-binding pocket of the kinase.[1]

Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based Kinase Inhibitors:

-

The Core: The pyrimidine ring itself is a critical hydrogen bond acceptor, often interacting with the hinge region of the kinase domain.

-

Substituents at C2 and C4: These positions are frequently modified to enhance potency and selectivity. Amino groups at these positions can act as hydrogen bond donors. Bulky substituents can be introduced to exploit specific pockets within the active site.

-

Substituents at C5: This position is often used to modulate the physicochemical properties of the compound, such as solubility and metabolic stability.

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine to form pyridopyrimidines, has been a successful strategy to develop highly potent and selective kinase inhibitors.[18]

Diverse Therapeutic Applications

Beyond oncology, pyrimidine derivatives have demonstrated efficacy in a wide range of therapeutic areas:

-

Antiviral Agents: In addition to AZT, other pyrimidine nucleoside analogs, such as stavudine, are used in the treatment of HIV.

-

Antimicrobial Agents: The sulfonamide drug sulfadiazine, which contains a pyrimidine ring, has been used to treat bacterial infections.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have shown promise as inhibitors of inflammatory pathways.

-

Central Nervous System (CNS) Agents: The barbiturate class of drugs, derived from barbituric acid, has sedative, hypnotic, and anticonvulsant properties.

Part 5: Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Foundational Pyrimidine Synthesis Workflow

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

Mechanism of Action of 5-Fluorouracil

Caption: The metabolic activation of 5-FU and its subsequent inhibition of DNA synthesis and disruption of RNA function.

Conclusion and Future Perspectives

From its initial discovery in natural products to its central role in modern drug design, the pyrimidine scaffold has proven to be a remarkably versatile and enduringly important heterocycle. The foundational synthetic methods developed over a century ago continue to be relevant, while modern innovations in catalysis and multicomponent reactions are expanding the accessible chemical space of pyrimidine derivatives. As our understanding of the molecular basis of disease deepens, the rational design of novel pyrimidine-based therapeutics targeting a wide array of biological targets will undoubtedly continue to be a major focus of research in medicinal chemistry. The ongoing exploration of this "privileged structure" promises to deliver the next generation of innovative medicines to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 14. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]

- 15. niaid.nih.gov [niaid.nih.gov]

- 16. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 17. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 18. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

spectroscopic data (NMR, IR, MS) of Methyl 5-aminopyrimidine-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopyrimidine-2-carboxylate

Introduction

This compound (CAS 73418-88-9) is a vital heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, makes it a versatile intermediate for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification in research and development settings.

While this compound is commercially available, a complete, publicly accessible set of its spectral data is not extensively documented in peer-reviewed literature. This guide, therefore, serves as a comprehensive technical resource, leveraging fundamental principles of spectroscopy and data from analogous structures to present a detailed, expert-driven analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Core Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

The structure consists of a central pyrimidine ring. The amino group at position C5 acts as a strong electron-donating group, increasing electron density on the ring, particularly at the ortho and para positions (C4 and C6). Conversely, the methoxycarbonyl group at position C2 is electron-withdrawing, which deshields the adjacent ring atoms. This electronic push-pull system defines the molecule's chemical reactivity and its spectroscopic signature.

References

The Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Aminopyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals.

The aminopyrimidine core, a heterocyclic aromatic organic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous clinically successful therapeutic agents.[1] Its intrinsic ability to mimic the purine scaffold of ATP allows it to effectively interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[2] This guide provides a comprehensive exploration of the significant biological activities of aminopyrimidine derivatives, delving into their mechanisms of action, showcasing key examples, and detailing the experimental methodologies used to validate their therapeutic potential.

Kinase Inhibition: A Dominant Anti-Cancer Strategy

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Aminopyrimidine derivatives have proven to be exceptional kinase inhibitors, competitively binding to the ATP-binding pocket and blocking the downstream signaling pathways that drive tumor growth and proliferation.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based EGFR inhibitors have been developed to counteract this. These compounds typically feature a hydrogen bond acceptor-donor system that interacts with the key amino acid Met793 in the hinge region of the EGFR ATP-binding site.[3]

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

Test aminopyrimidine compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test aminopyrimidine compound in kinase buffer.

-

In a 96-well plate, add the EGFR kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

-

The use of a recombinant kinase domain ensures a direct measure of the compound's effect on the target enzyme, eliminating confounding factors from a cellular environment.

-

The poly(Glu, Tyr) substrate mimics the natural protein substrates of EGFR.

-

The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the product of the kinase reaction (ADP).

Table 1: EGFR Inhibitory Activity of Selected Aminopyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Citation |

| Compound 6c | MCF-7 | 0.9 ± 0.03 | [3][4] |

| Compound 10b | MCF-7 | 0.7 ± 0.02 | [3][4] |

| Gefitinib (Reference) | MCF-7 | 4.1 ± 0.01 | [4] |

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by Aminopyrimidines

Caption: Inhibition of EGFR signaling by aminopyrimidine compounds.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are essential for cell cycle progression, and their overactivity is a common feature of cancer.[5][6] Aminopyrimidine derivatives have been successfully developed as inhibitors of various CDKs, including CDK1, CDK2, CDK7, and CDK9.[5][6][7][8] By blocking CDK activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of an aminopyrimidine compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., MV4-11)

-

Cell culture medium and supplements

-

Test aminopyrimidine compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in culture plates and allow them to attach overnight.

-

Treat the cells with the test aminopyrimidine compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.

Trustworthiness of the Protocol: This is a self-validating system as untreated control cells will exhibit a normal cell cycle distribution, providing a baseline for comparison. A known cell cycle inhibitor can be used as a positive control to ensure the assay is performing correctly.

Table 2: CDK Inhibitory Activity of Selected Aminopyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Citation |

| Compound 22 | CDK7 | 7.21 | [6] |

| Compound 8e | CDK9 | 88.4 | [7][9] |

| Compound 17 | CDK2 | 0.29 | [8] |

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle effects of aminopyrimidines.

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance is a pressing global health concern.[10] Aminopyrimidine derivatives have demonstrated promising broad-spectrum antimicrobial properties, including antibacterial and antifungal activities, offering a potential new class of therapeutics to combat resistant pathogens.[10][11][12]

Mechanism of Action

The antimicrobial mechanisms of aminopyrimidines are diverse. Some derivatives are known to inhibit essential microbial enzymes, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. The structural versatility of the aminopyrimidine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test aminopyrimidine compound

-

Positive control antibiotic/antifungal

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial dilutions of the test aminopyrimidine compound in the appropriate broth/medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with a known antimicrobial) and a negative control (microorganism in broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Authoritative Grounding: This protocol is based on the standardized methods for antimicrobial susceptibility testing established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Citation |

| Compound 3 | E. coli | 1.0 | [12] |

| Compound 3 | Pseudomonas aeruginosa | 1.0 | [12] |

| Compound 2c | S. aureus | 0.039 | [13] |

| Compound 2c | B. subtilis | 0.039 | [13] |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases.[14] Certain aminopyrimidine derivatives have been shown to possess significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and various pro-inflammatory cytokines.[14][15]

Inhibition of Inflammatory Mediators

The anti-inflammatory action of aminopyrimidines is often attributed to their ability to suppress the production of prostaglandins and other inflammatory molecules.[14] For instance, some derivatives have demonstrated potent inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[14]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

Test aminopyrimidine compound

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test aminopyrimidine compound or the reference drug orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group (receiving only the vehicle).

Expertise and Experience: The timing of compound administration relative to the carrageenan injection is critical to assess the prophylactic effect. The choice of animal model and route of administration should be justified based on the pharmacokinetic properties of the test compound.

Conclusion

The aminopyrimidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. Its remarkable ability to interact with a diverse range of biological targets, particularly protein kinases, has cemented its importance in the field of oncology. Furthermore, the growing body of evidence for its antimicrobial and anti-inflammatory activities highlights the untapped potential of this versatile chemical entity. The methodologies outlined in this guide provide a robust framework for the continued exploration and validation of new aminopyrimidine-based drug candidates, paving the way for future breakthroughs in the treatment of a wide spectrum of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. rjptonline.org [rjptonline.org]

- 12. journals.innovareacademics.in [journals.innovareacademics.in]

- 13. mdpi.com [mdpi.com]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

A Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Methyl 5-aminopyrimidine-2-carboxylate, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering practical insights into its procurement, synthesis, characterization, and applications.